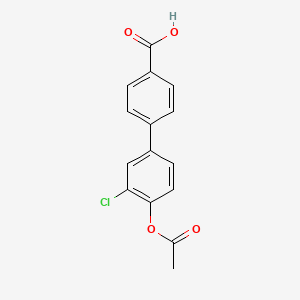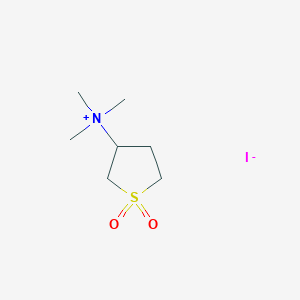![molecular formula C20H14ClN3O5S2 B12114251 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B12114251.png)
6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide is a complex organic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide typically involves multiple steps, starting from readily available precursors. The process often includes the chlorination of a chromene derivative, followed by the introduction of a thiazol-2-ylsulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and compliance with regulatory standards. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
- 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid
- 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazol-2-ylsulfamoyl group, in particular, contributes to its enhanced biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C20H14ClN3O5S2 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
6-chloro-7-methyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C20H14ClN3O5S2/c1-11-8-17-14(9-15(11)21)16(25)10-18(29-17)19(26)23-12-2-4-13(5-3-12)31(27,28)24-20-22-6-7-30-20/h2-10H,1H3,(H,22,24)(H,23,26) |
InChI Key |
WPEMTRPPZFOWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)




![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)



![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)

